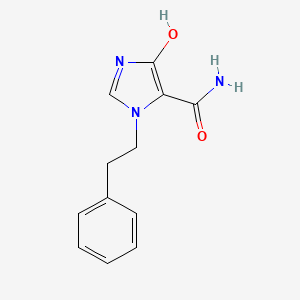

4-Hydroxy-1-phenethyl-1H-imidazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-Hydroxy-1-phénéthyl-1H-imidazole-5-carboxamide est un composé hétérocyclique appartenant à la famille des imidazoles. Les imidazoles sont connus pour leurs nombreuses applications dans divers domaines, notamment les produits pharmaceutiques, les produits agrochimiques et la science des matériaux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 4-Hydroxy-1-phénéthyl-1H-imidazole-5-carboxamide implique généralement la cyclisation d'amido-nitriles. Une méthode rapportée implique l'utilisation d'une addition catalysée au nickel sur un nitrile, suivie d'une proto-démétallation, d'une tautomérisation et d'une cyclisation déshydratante . Les conditions de réaction sont douces et peuvent accommoder une variété de groupes fonctionnels, y compris les halogénures d'aryle et les hétérocycles aromatiques .

Méthodes de production industrielle : Les méthodes de production industrielle de ce composé ne sont pas largement documentées. L'approche générale implique une synthèse en plusieurs étapes, à partir de précurseurs facilement disponibles et en utilisant des procédés catalytiques pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le 4-Hydroxy-1-phénéthyl-1H-imidazole-5-carboxamide subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être catalysée par divers agents oxydants, conduisant à la formation des oxydes correspondants.

Réduction : Les réactions de réduction impliquent généralement l'utilisation d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Agents halogénants, nucléophiles comme les amines ou les thiols.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes d'imidazole, tandis que les réactions de substitution peuvent produire divers dérivés d'imidazole substitués .

Applications De Recherche Scientifique

Le 4-Hydroxy-1-phénéthyl-1H-imidazole-5-carboxamide a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés fonctionnelles spécifiques.

Mécanisme d'action

Le mécanisme d'action du 4-Hydroxy-1-phénéthyl-1H-imidazole-5-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de la xanthine oxydase, il se lie au site actif de l'enzyme, empêchant la conversion de l'hypoxanthine en acide urique . Cette inhibition peut aider à gérer des conditions telles que la goutte et l'hyperuricémie .

Composés similaires :

4-Phényl-1H-imidazole : Partage un noyau d'imidazole similaire, mais ne possède pas les groupes hydroxy et carboxamide.

1-Hydroxy-4-méthyl-2-phényl-1H-imidazole-5-carboxamide : Un autre dérivé d'imidazole avec des groupes fonctionnels similaires, mais des schémas de substitution différents.

Unicité : Le 4-Hydroxy-1-phénéthyl-1H-imidazole-5-carboxamide est unique en raison de son schéma de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber la xanthine oxydase avec une forte puissance le distingue des autres dérivés d'imidazole .

Mécanisme D'action

The mechanism of action of 4-Hydroxy-1-phenethyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of hypoxanthine to uric acid . This inhibition can help manage conditions like gout and hyperuricemia .

Comparaison Avec Des Composés Similaires

4-Phenyl-1H-imidazole: Shares a similar imidazole core but lacks the hydroxy and carboxamide groups.

1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxamide: Another imidazole derivative with similar functional groups but different substitution patterns.

Uniqueness: 4-Hydroxy-1-phenethyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit xanthine oxidase with high potency sets it apart from other imidazole derivatives .

Propriétés

Formule moléculaire |

C12H13N3O2 |

|---|---|

Poids moléculaire |

231.25 g/mol |

Nom IUPAC |

5-hydroxy-3-(2-phenylethyl)imidazole-4-carboxamide |

InChI |

InChI=1S/C12H13N3O2/c13-11(16)10-12(17)14-8-15(10)7-6-9-4-2-1-3-5-9/h1-5,8,17H,6-7H2,(H2,13,16) |

Clé InChI |

JOBSDPUSFUZXIY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CCN2C=NC(=C2C(=O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803459.png)

![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole](/img/structure/B11803487.png)

![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine](/img/structure/B11803547.png)